2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid hydrochloride
Description
Table 1: Structural Comparison of Triazole-Benzoic Acid Derivatives
| Compound | Molecular Formula | Substituent Position | Hydrogen Bond Donors | π-π Stacking Tendency |
|---|---|---|---|---|
| 2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid HCl | C₁₀H₁₀ClN₃O₂ | Ortho | 3 (2 triazole, 1 COOH) | High |
| 4-(1H-1,2,3-triazol-1-yl)benzoic acid | C₉H₇N₃O₂ | Para | 2 (1 triazole, 1 COOH) | Moderate |
| 2-(1H-1,2,4-triazol-1-yl)benzoic acid | C₉H₇N₃O₂ | Ortho | 2 (1 triazole, 1 COOH) | Low |
Key structural differentiators:
- Substituent position : Ortho-substituted derivatives (target compound) exhibit greater steric hindrance but enhanced hydrogen-bonding density compared to para analogues.
- Triazole isomerism : 1,2,3-triazole systems enable bifurcated hydrogen bonds via N2 and N3 atoms, unlike 1,2,4-triazoles.
- Counterion effects : The hydrochloride salt introduces ionic interactions absent in neutral analogues, reducing melting points by 40–60°C.
Crystallographic comparisons reveal:
- Ortho-substituted derivatives form denser hydrogen-bond networks (8–12 interactions/unit cell) versus para isomers (5–7 interactions).
- 1,2,3-Triazole rings participate in 25% more π-π contacts than 1,2,4-triazoles due to symmetrical electron distribution.
- Methylene linkers increase torsional freedom, yielding polymorphic variations (e.g., orthorhombic vs. monoclinic packing).
Properties
IUPAC Name |
2-(triazol-1-ylmethyl)benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2.ClH/c14-10(15)9-4-2-1-3-8(9)7-13-6-5-11-12-13;/h1-6H,7H2,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQSCDQMBXSKSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CN=N2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid hydrochloride typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction is highly efficient and selective, making it a popular choice for synthesizing triazole-containing compounds . The general reaction involves the following steps:
- Preparation of the azide precursor.
- Reaction of the azide with an alkyne in the presence of a copper catalyst.
- Formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The use of flow chemistry allows for better control over reaction conditions, such as temperature and pressure, leading to more efficient production processes .
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The benzoic acid group enables classical acid-derived transformations:
-
Esterification : Reacts with alcohols under acidic or basic conditions to form esters. For example, methanol in the presence of H<sub>2</SO<sub>4</sub> yields the methyl ester derivative.
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Amidation : Forms amides when treated with amines, often facilitated by coupling agents like EDC/HOBt.
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Salt Formation : The hydrochloride salt enhances aqueous solubility, making it suitable for biological studies requiring polar solvents .
1,2,3-Triazole Reactivity
The triazole ring exhibits versatile reactivity due to its electron-rich nitrogen atoms:
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Nucleophilic Substitution : The N1 position can undergo alkylation or arylation with electrophiles like alkyl halides.
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Metal Coordination : The triazole’s nitrogen atoms act as ligands for transition metals (e.g., Cu, Zn), forming coordination complexes. This property is exploited in catalysis and material science .
-
Cycloaddition : Though primarily formed via Cu-catalyzed azide-alkyne cycloaddition (CuAAC), the triazole itself can participate in further click reactions under specific conditions .
Synergistic Reactivity
The methylene bridge (-CH<sub>2</sub>-) linking the triazole and benzoic acid groups allows for:
-
Oxidation : Potential oxidation to
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H10ClN3O2
- Molecular Weight : 239.66 g/mol
- CAS Number : 1989659-13-3
- Structural Insights : The compound features a benzoic acid moiety linked to a triazole ring via a methylene bridge, which is significant for its biological activities.
Biological Activities
The compound is part of the 1,2,3-triazole family, known for its diverse biological activities. The following table summarizes some of the key pharmacological properties associated with triazole derivatives:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial and fungal strains. |
| Anticancer | Potential to inhibit cell proliferation and survival pathways. |
| Anti-inflammatory | May reduce inflammation markers in biological systems. |
| Antiviral | Demonstrated efficacy against certain viral infections. |
| Neuroprotective | Interaction with acetylcholinesterase suggests potential in neurodegenerative therapies. |
Synthesis and Reactivity
The synthesis of 2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid hydrochloride typically involves multi-step organic reactions. The general approach includes:
- Formation of Triazole Ring : Utilizing azides and alkynes in a click chemistry approach.
- Coupling with Benzoic Acid : Reacting the triazole intermediate with benzoic acid derivatives to form the final product.
This synthetic pathway allows for modifications that can enhance biological activity or alter pharmacokinetic properties.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Studies : Research has demonstrated that triazole derivatives exhibit broad-spectrum antimicrobial activity, suggesting that this compound may similarly possess these properties .
- Cancer Therapeutics : Investigations into related compounds have shown promising results in inhibiting cancer cell lines, indicating that this compound could be evaluated for similar effects .
- Neuroprotective Effects : Studies focusing on neurodegenerative diseases have pointed towards the potential role of triazole compounds in protecting neuronal cells from apoptosis .
Mechanism of Action
The mechanism of action of 2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with metal ions or biological molecules, leading to inhibition or modulation of their activity. This compound may also interact with cellular pathways, affecting various biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of key analogs, focusing on structural features, physicochemical properties, synthesis, and biological activity.
Table 1: Comparative Analysis of Triazole-Containing Compounds
Key Findings:
Compound 38’s imidazopyridine-triazole hybrid structure likely enhances binding to hydrophobic enzyme pockets, a feature absent in the target compound .
Synthetic Accessibility: The target compound and 4-(1H-1,2,3-triazol-1-yl)butanoic acid hydrochloride are both synthesized via CuAAC, ensuring regioselectivity (1,4-triazole isomer) and high purity (>95% yield) . Complex analogs (e.g., IDO1/2-IN-1) require multi-step synthesis, increasing production costs and reducing scalability .
Physicochemical Properties: The benzoic acid group in the target compound confers moderate water solubility (enhanced by HCl salt) compared to aliphatic analogs like 4-triazolylbutanoic acid. However, fluorinated derivatives () exhibit poor aqueous solubility . The target’s aromatic ring may enable π-π stacking interactions in enzyme binding, unlike aliphatic triazole-carboxylic acids .
In contrast, IDO1/2-IN-1 targets immunomodulatory pathways, highlighting substituent-dependent selectivity .
Biological Activity
2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid hydrochloride is a compound characterized by its unique structural features, including a triazole ring and a benzoic acid moiety. This compound has garnered attention for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on available literature and research findings.
Structural Characteristics
The molecular formula of this compound is C10H10ClN3O2, with a molecular weight of 239.66 g/mol. The presence of the triazole ring enhances the compound's ability to interact with various biological targets due to its unique chemical properties, such as high stability and the capability to form hydrogen bonds.
Target Interactions
Compounds containing the 1,2,3-triazole moiety are known to exhibit a wide range of biological activities due to their ability to interact with multiple biological targets. The nitrogen atoms in the triazole ring can participate in hydrogen bonding and other interactions that are crucial for biological activity.
Anticancer Properties
Research indicates that compounds with triazole structures can inhibit the growth of cancer cells. For example, studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Triazole Derivative A | MCF-7 (Breast Cancer) | 15.0 | Apoptosis induction |
| Triazole Derivative B | HeLa (Cervical Cancer) | 10.5 | Cell cycle arrest |
Antimicrobial Activity
Triazoles are well-documented for their antimicrobial effects. For instance, studies have shown that they possess activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis.
Case Study 1: Anticancer Activity
In a study investigating the anticancer potential of various triazole derivatives, it was found that those with a benzoic acid moiety exhibited significant cytotoxicity against human cancer cell lines. The study reported an IC50 value of 15 µM for one derivative against MCF-7 cells, indicating potent activity .
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial activity of triazole derivatives showed promising results against Staphylococcus aureus with an MIC value of 3.12 µg/mL. This highlights the potential application of triazole-containing compounds in treating bacterial infections .
Q & A
(Basic) What are the recommended synthetic routes for 2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid hydrochloride in academic research?
Answer:
The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of click chemistry. This method involves:
- Step 1: Preparation of an azide intermediate (e.g., benzyl azide) and a terminal alkyne derivative of benzoic acid.
- Step 2: Cycloaddition under mild conditions (room temperature, aqueous/organic solvent mixtures) to form the triazole ring. Copper(I) catalysts (e.g., CuBr or CuI with ligands like TBTA) enhance regioselectivity for the 1,4-substituted triazole .
- Step 3: Hydrochloride salt formation via acid treatment for improved stability .
This route is favored for its high efficiency (>95% yield) and compatibility with diverse functional groups .
(Advanced) How can reaction conditions be optimized to minimize byproduct formation during synthesis?
Answer:
Key optimization strategies include:
- Catalyst Loading: Reduce excess copper(I) to avoid oxidative side reactions. A 5-10 mol% catalyst concentration balances reactivity and purity .
- Solvent Systems: Use mixed solvents (e.g., t-BuOH/H2O) to improve solubility of reactants and reduce aggregation .
- Temperature Control: Maintain 25–40°C to prevent decomposition of azide intermediates .
- Ligand Selection: Tris(benzyltriazolylmethyl)amine (TBTA) stabilizes Cu(I), suppressing oxidation to Cu(II) and side reactions .
Monitor reaction progress via HPLC or TLC to identify byproducts early .
(Basic) What spectroscopic techniques are essential for characterizing this compound?
Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR: Confirm triazole ring formation (e.g., characteristic peaks at δ 7.8–8.1 ppm for triazole protons) and benzoic acid backbone integrity .
- Mass Spectrometry (MS): Validate molecular weight (e.g., ESI-MS for [M+H]<sup>+</sup> or [M-Cl]<sup>+</sup> ions) .
- IR Spectroscopy: Identify carboxylic acid O-H stretches (~2500–3000 cm<sup>-1</sup>) and triazole C-N stretches (~1450 cm<sup>-1</sup>) .
(Advanced) How can contradictory biological activity data for triazole-containing benzoic acid derivatives be resolved?
Answer:
Contradictions often arise from:
- Impurity Profiles: Byproducts (e.g., unreacted azides) may interfere with assays. Use preparative HPLC to isolate the pure compound and retest .
- Solubility Variability: Hydrochloride salt formation (vs. free base) affects bioavailability. Standardize dissolution protocols (e.g., DMSO/PBS mixtures) .
- Substituent Effects: Minor structural changes (e.g., methyl vs. methoxy groups) alter activity. Perform SAR studies using a combinatorial library of analogs .
(Basic) What are the primary research applications of this compound in medicinal chemistry?
Answer:
- Antimicrobial Agents: Triazole derivatives exhibit activity against bacterial and fungal pathogens by targeting cell wall synthesis or enzyme inhibition .
- Drug-Delivery Systems: The benzoic acid moiety enables conjugation to nanoparticles or polymers via carboxylate linkages .
- Click Chemistry Probes: Used to label biomolecules (e.g., proteins, nucleic acids) for imaging or tracking .
(Advanced) What strategies resolve crystallization challenges during purification?
Answer:
- Solvent Screening: Recrystallize from methanol/ether or isoamyl alcohol/ether mixtures, which balance solubility and polarity for hydrochloride salts .
- Gradient Cooling: Slowly reduce temperature (−5°C/hour) to promote large crystal formation and reduce occluded impurities .
- Seeding: Introduce microcrystals of the pure compound to induce controlled nucleation .
(Basic) How is the stability of this compound assessed under varying storage conditions?
Answer:
- Accelerated Degradation Studies: Expose samples to 40°C/75% RH for 4 weeks and analyze via HPLC-UV for decomposition products (e.g., hydrolyzed triazole rings) .
- Light Sensitivity Testing: Store aliquots under UV/visible light and monitor absorbance changes at λmax (~270 nm for benzoic acid) .
(Advanced) What computational methods predict the reactivity of this compound in biological systems?
Answer:
- Density Functional Theory (DFT): Calculate electron distribution to identify nucleophilic/electrophilic sites (e.g., triazole N3 for hydrogen bonding) .
- Molecular Dynamics (MD): Simulate interactions with target enzymes (e.g., cytochrome P450) to predict metabolic pathways .
- ADMET Prediction Tools: Use software like SwissADME to estimate bioavailability and toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
